
(E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one, also known as PTQ, is a thiazolidinone derivative which has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The exact mechanism of action of (E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one is still not fully understood. However, it is believed that this compound exerts its biological activity through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has been shown to inhibit the activation of NF-κB, which is a transcription factor involved in the regulation of genes responsible for inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been reported to exhibit antibacterial activity against various strains of bacteria.
実験室実験の利点と制限
One of the major advantages of (E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one is its broad range of biological activities, which makes it a promising candidate for the development of therapeutic agents. Moreover, the synthesis of this compound is relatively simple and can be carried out using readily available starting materials. However, a major limitation of this compound is its poor solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on (E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one. One of the potential areas of research is the development of this compound-based anti-inflammatory agents for the treatment of various inflammatory disorders. Moreover, this compound-based compounds can be developed as potential anti-cancer agents for the treatment of various types of cancer. Additionally, this compound can be further modified to improve its solubility and bioavailability, which can enhance its therapeutic potential.
合成法
(E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one can be synthesized through a multi-step process starting from 2-phenyl-3H-quinoline-4-one and thiourea. The reaction involves the condensation of these two compounds followed by a cyclization reaction to form the thiazolidinone ring. The final product is obtained through the addition of acetyl chloride to the reaction mixture.
科学的研究の応用
(E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. Moreover, this compound has shown promising anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
特性
IUPAC Name |
(5E)-3-acetyl-2-imino-5-[(2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S2/c1-13(25)24-20(26)18(28-21(24)22)12-15-11-14-7-5-6-10-17(14)23-19(15)27-16-8-3-2-4-9-16/h2-12,22H,1H3/b18-12+,22-21? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHVMBOGDOSWEG-NLUKZUHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)C(=CC2=CC3=CC=CC=C3N=C2SC4=CC=CC=C4)SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C(=O)/C(=C\C2=CC3=CC=CC=C3N=C2SC4=CC=CC=C4)/SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

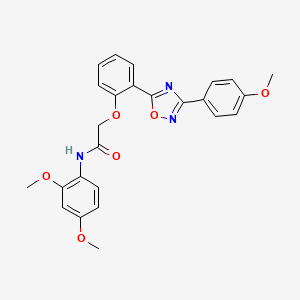


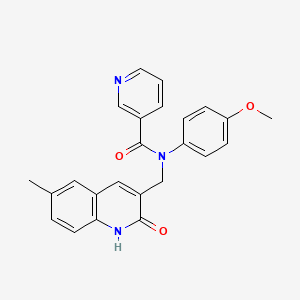

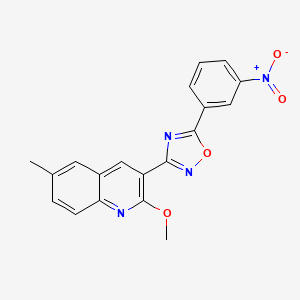

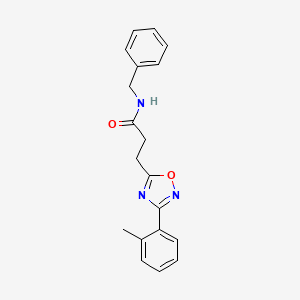
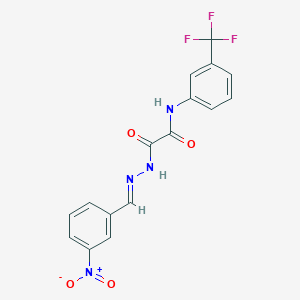
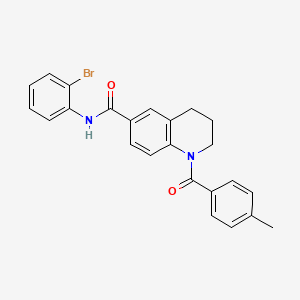

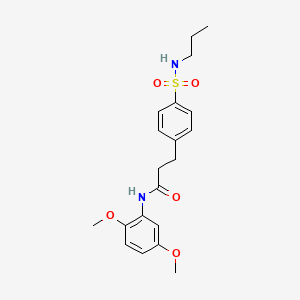
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703947.png)
![2-[(4-Fluorophenyl)methyl-methylsulfonylamino]acetamide](/img/structure/B7703951.png)